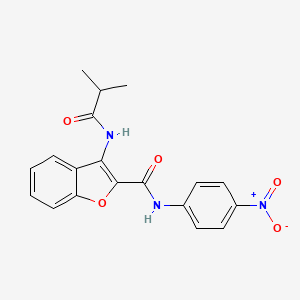

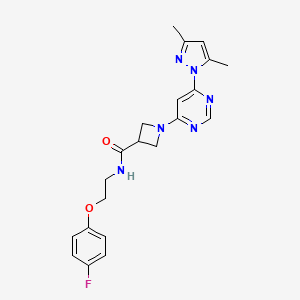

![molecular formula C22H23FN2O2 B2411364 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one CAS No. 796060-39-4](/img/structure/B2411364.png)

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one is a synthetic compound that belongs to the class of chromenones. It is commonly known as "WAY-100635" and has been extensively studied in scientific research due to its potential applications in the field of neuroscience.

Applications De Recherche Scientifique

Structural Analysis and Synthesis

A study detailed the crystal structure of a piperazine-supported amine bearing a benzhydryl substituent, highlighting its potential for forming three-dimensional networks through hydrogen bonds and C-H⋯O contacts. This structural insight is crucial for understanding the compound's interactions and potential applications in materials science and drug design (Betz et al., 2011).

Another research focused on the Fe-catalyzed synthesis of flunarizine, a drug known for its vasodilating effects and antihistamine activity. The study elaborates on the regioselective metal-catalyzed amination process, which is pivotal for the industrial production of flunarizine and its isomers, indicating the compound's significance in pharmaceutical manufacturing (Shakhmaev et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer

- Research on novel piperazine substituted naphthalimide model compounds revealed their luminescent properties and photo-induced electron transfer mechanisms. These findings have implications for the development of new fluorescent probes and sensors, particularly in biological and chemical sensing applications (Gan et al., 2003).

Biological Evaluation and Potential Therapeutic Uses

- A study on the synthesis, characterization, and biological evaluation of a tert-butyl piperazine-1-carboxylate derivative underscored its potential for in vitro antibacterial and anthelmintic activities. Although the compound exhibited moderate activity, this research contributes to the ongoing search for new therapeutic agents (Sanjeevarayappa et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound binds to these transporters and inhibits their function .

Biochemical Pathways

The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis . This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function .

Pharmacokinetics

The compound’s selectivity for ent2 over ent1 suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and changes in adenosine function . This can have various molecular and cellular effects, depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with ENTs . Additionally, the presence of other molecules can influence the compound’s efficacy, as they may compete with the compound for binding to ENTs .

Propriétés

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2/c1-15-11-20-17(13-22(26)27-21(20)12-16(15)2)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOADMSAIQCEGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B2411284.png)

![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)

![3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B2411297.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)